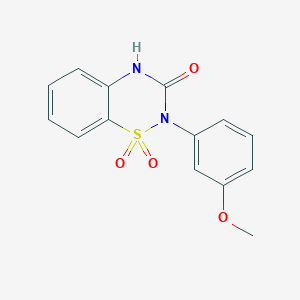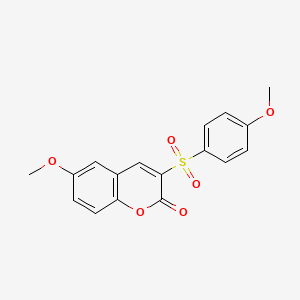
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, also known as 6-MMC, is a synthetic compound that has been studied for its potential applications in scientific research. 6-MMC is a derivative of the phenethylamine class of compounds, which are known for their psychoactive effects. 6-MMC has been studied for its potential use in various lab experiments and research applications due to its high solubility in a variety of solvents, its low cost of synthesis, and its diverse range of pharmacological activities.
Applications De Recherche Scientifique
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a model compound for the study of the pharmacology of phenethylamines, as well as its potential use as a ligand for the study of G-protein coupled receptors. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic, as well as its potential use as a cognitive enhancer.
Mécanisme D'action
The exact mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNRI) and to modulate the activity of the serotonin, norepinephrine, and dopamine systems. Additionally, this compound has been shown to act as an agonist at the 5-HT2A, 5-HT2C, and 5-HT3 receptors, as well as an antagonist at the 5-HT1A receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved cognition, and improved mood. Additionally, this compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its high solubility in a variety of solvents, which makes it ideal for use in a variety of experiments. Additionally, this compound is relatively inexpensive to synthesize, making it a cost-effective option for use in lab experiments. However, this compound has a number of limitations, including its relatively short half-life and its potential for abuse.
Orientations Futures
There are a number of potential future directions for 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one research. One potential direction is to further investigate its potential as an antidepressant and anxiolytic. Additionally, this compound could be studied for its potential use as a cognitive enhancer, as well as its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, this compound could be studied for its potential use in the treatment of addiction, as well as its potential use as a performance-enhancing drug.
Méthodes De Synthèse
6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can be synthesized using a variety of methods, including the Leuckart reaction, the reductive amination of phenylacetone, and the reductive alkylation of methylamine. The most common method of synthesis is the reductive amination of phenylacetone, which involves the reaction of phenylacetone with methylamine in the presence of a reducing agent such as hydrogen gas or sodium borohydride. The reaction produces this compound and a secondary amine, which can be separated by distillation.
Propriétés
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-12-3-6-14(7-4-12)24(19,20)16-10-11-9-13(22-2)5-8-15(11)23-17(16)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXIVSXXKBKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6508808.png)
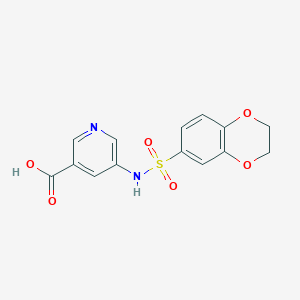
![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)
![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B6508834.png)
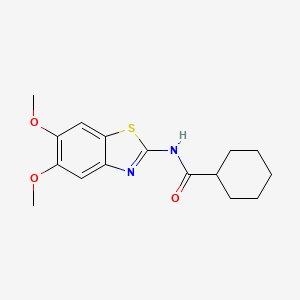
![2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6508843.png)

![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)
![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)
![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)
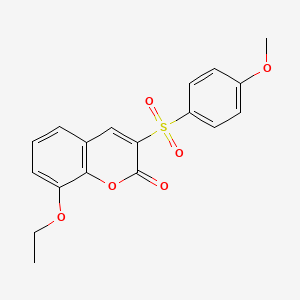
![4-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508888.png)
